

Application Notes: Preparation and Use of S-Methylisothiourea Hemisulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S*-Methylisothiourea hemisulfate

Cat. No.: B046585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea (SMIT), supplied as a hemisulfate salt (CAS 867-44-7), is a potent inhibitor of nitric oxide synthase (NOS) isoforms.^[1] While it is often cited as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), it also demonstrates potent, non-selective inhibition of all three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).^[1] ^[2] Its ability to block the production of nitric oxide (NO) makes it an invaluable tool in pharmacological and biochemical research, particularly for investigating the roles of NO in cardiovascular physiology, renal function, inflammation, and neurodegeneration.^[3] SMIT is reported to be 10 to 30 times more potent than L-NMMA, another common NOS inhibitor.^[2]

A critical characteristic of SMIT is that its solutions are unstable and must be prepared fresh immediately prior to use.^[2]

Physicochemical and Biological Data

The following table summarizes the key properties of **S**-Methylisothiourea hemisulfate.

Property	Value	Reference
CAS Number	867-44-7	[1]
Synonyms	SMIT, S-Methyl-ITU, 2-Methyl-2-thiopseudourea hemisulfate	[4]
Molecular Formula	$(C_2H_6N_2S)_2 \cdot H_2SO_4$	[1]
Formula Weight	278.4 g/mol	[1]
Appearance	White crystalline solid	[2] [5]
Purity	≥98%	[1]
Melting Point	240-241 °C (with decomposition)	[4] [6]
Solubility	PBS (pH 7.2): 14 mg/mL Water: Soluble (260 g/L at 20°C) Hot Water: Soluble Alcohol: Insoluble	[1] [7] [8]
Storage (Solid)	Store at -20°C, protect from moisture (hygroscopic)	[1] [2]
Stability (Solid)	≥ 4 years at -20°C	[1]
Stability (Solution)	Unstable; must be reconstituted immediately prior to use.	[2]
Biological Activity	Potent, non-selective inhibitor of NOS isoforms	[1]
Inhibitor Constants (K_i)	iNOS (human): 120 nM NOS (human): 200 nM MnNOS (human): 160 nM	[1] [9]

Protocols

Preparation of S-Methylisothiourea Hemisulfate (SMIT) Stock Solution

Objective: To prepare a fresh stock solution of SMIT for immediate use in biological assays.

! **IMPORTANT:** S-Methylisothiourea solutions are unstable and lose activity over time. Always prepare solutions fresh on the day of the experiment and use them immediately.[\[2\]](#) Do not store SMIT solutions.

Materials:

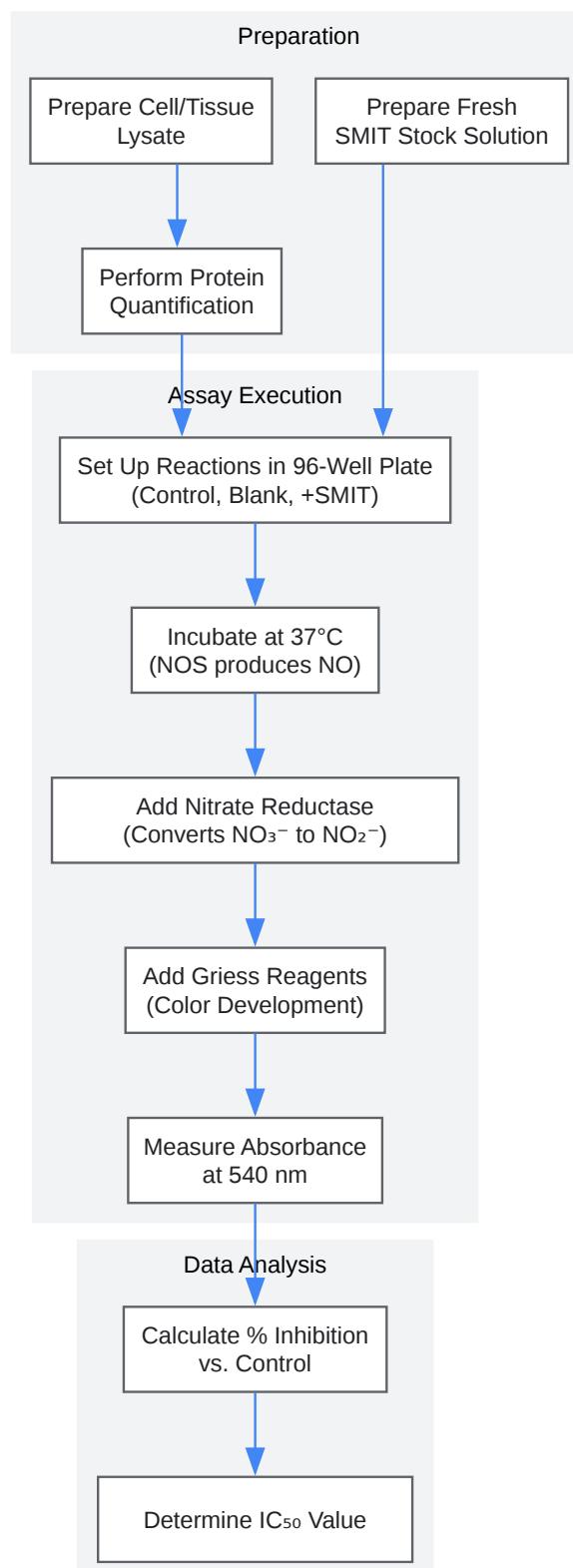
- **S-Methylisothiourea hemisulfate** salt (CAS 867-44-7)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.2
- Sterile conical tubes or microcentrifuge tubes
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Pre-calculations: Determine the required mass of SMIT for your desired stock concentration. The formula weight is 278.4 g/mol .
 - Mass (g) = Desired Concentration (mol/L) x Volume (L) x 278.4 (g/mol)
 - Example for 10 mL of a 10 mM Stock Solution:
 - Mass (g) = 0.010 mol/L x 0.010 L x 278.4 g/mol = 0.02784 g = 27.84 mg
- Weighing: Under a fume hood or in a designated weighing area, carefully weigh the calculated amount of SMIT powder. The compound is hygroscopic; minimize its exposure to air.[\[2\]](#)
- Dissolution:

- Add the weighed SMIT powder to a sterile conical tube.
- Add the calculated volume of sterile PBS (pH 7.2).
- Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solubility in PBS (pH 7.2) is 14 mg/mL.[\[1\]](#) Ensure your final concentration does not exceed this limit.
- Immediate Use: Use the freshly prepared stock solution immediately for dilutions into your assay medium.

Experimental Protocol: Inhibition of NOS Activity


Objective: To measure the inhibitory effect of SMIT on NOS activity in a cell or tissue lysate using a colorimetric assay.

Principle: This protocol measures total NOS activity by quantifying the production of its stable end-products, nitrite (NO_2^-) and nitrate (NO_3^-). The assay first uses nitrate reductase to convert all nitrate into nitrite. Subsequently, the Griess reagent is added, which reacts with nitrite to produce a magenta-colored azo compound. The intensity of this color, measured at 540 nm, is directly proportional to the total nitrite concentration, reflecting NOS activity.[\[10\]](#)[\[11\]](#)

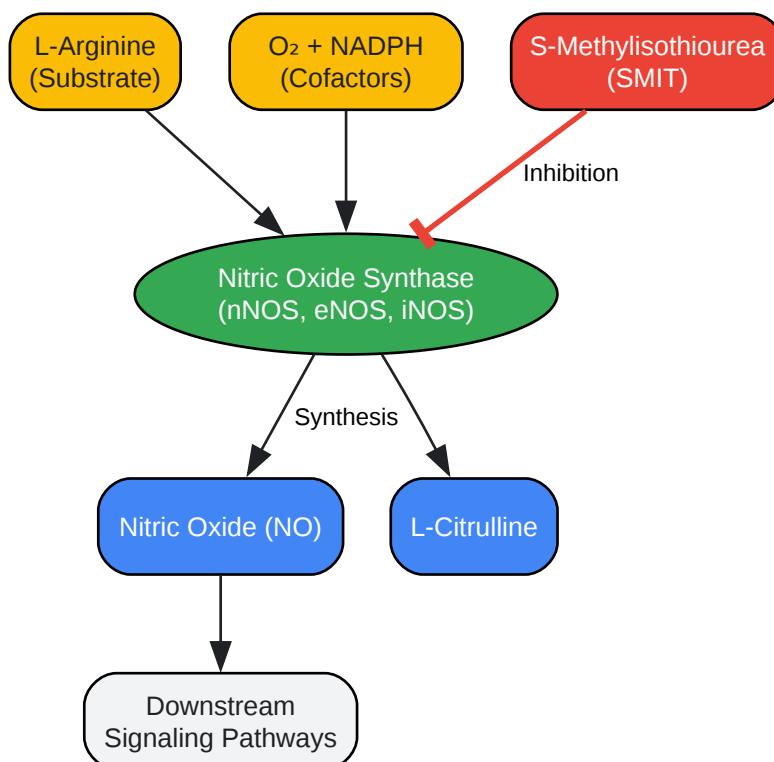
Materials:

- Freshly prepared SMIT stock solution
- Cell or tissue lysate containing NOS
- NOS Activity Assay Kit (containing NOS assay buffer, cofactors like NADPH, nitrate reductase, and Griess reagents)[\[11\]](#)[\[12\]](#)
- 96-well microplate
- Microplate reader

Workflow:

[Click to download full resolution via product page](#)

Workflow for Determining NOS Inhibition by SMIT.


Procedure:

- **Sample Preparation:** Prepare cell or tissue homogenates according to standard protocols, ensuring the use of a protease inhibitor cocktail. Centrifuge the homogenate to clarify the supernatant, which will be used for the assay.[\[12\]](#) Determine the protein concentration of the lysate.
- **Reaction Setup:** In a 96-well plate, set up the following reactions in duplicate or triplicate:
 - **Sample Wells:** Add lysate (e.g., 200-400 µg of protein), varying concentrations of freshly diluted SMIT, and NOS assay buffer to a final volume.
 - **Positive Control (No Inhibitor):** Add lysate, vehicle (PBS), and NOS assay buffer.
 - **Background Control:** Add lysate and buffer. Do not add NOS substrate or cofactors. This accounts for pre-existing nitrite in the sample.
- **NOS Reaction:** Initiate the reaction by adding a reaction mix containing NOS substrate (L-arginine) and necessary cofactors to all wells except the background control.
- **Incubation:** Incubate the plate at 37°C for a defined period (e.g., 1 hour).[\[12\]](#)
- **Nitrate Reduction:** Stop the NOS reaction and add nitrate reductase and its cofactors to all wells to convert nitrate to nitrite. Incubate at room temperature.[\[10\]](#)
- **Giess Reaction:** Add Giess Reagents 1 and 2 to all wells. Allow the color to develop for 10-15 minutes at room temperature, protected from light.[\[11\]](#)
- **Measurement:** Measure the absorbance of each well at 540 nm using a microplate reader.
- **Data Analysis:**
 - Subtract the background control absorbance from all other readings.
 - Calculate the percentage of NOS inhibition for each SMIT concentration relative to the positive control.

- Plot the percent inhibition against the logarithm of the SMIT concentration to determine the IC₅₀ value (the concentration of SMIT that causes 50% inhibition).

Mechanism of Action

S-Methylisothiourea acts as a competitive inhibitor of the enzyme Nitric Oxide Synthase (NOS). It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide (NO) and L-citrulline.

[Click to download full resolution via product page](#)

Inhibition of Nitric Oxide Synthesis by SMIT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. S-Methylisothiourea, Sulfate CAS 867-44-7 | 466220 [merckmillipore.com]
- 3. Buy S-Methylisothiourea hemisulfate | 867-44-7 [smolecule.com]
- 4. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]
- 5. S-Methylisothiourea Sulfate | 867-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]
- 7. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]
- 8. S-Methylisothiourea sulfate | CAS#:2260-00-6 | Chemsric [chemsrc.com]
- 9. bocsci.com [bocsci.com]
- 10. benchchem.com [benchchem.com]
- 11. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes: Preparation and Use of S-Methylisothiourea Hemisulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046585#how-to-prepare-s-methylisothiourea-hemisulfate-stock-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com